molecular formula C7H8F2N2O2 B180701 ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 151733-96-9

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B180701
CAS RN: 151733-96-9
M. Wt: 190.15 g/mol
InChI Key: XTHPZTBDQIWSFA-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a type of organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .


Synthesis Analysis

The synthesis of similar fluorinated pyrazoles has been discussed in various studies . The process often involves difluoromethylation reactions based on X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S .


Molecular Structure Analysis

While specific structural data for this compound is not available, similar compounds often have a planar structure due to the conjugation of the pyrazole ring .


Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The difluoromethyl group is considered a lipophilicity enhancing group . The range of the experimental Δlog P (water–octanol) values (log P (XCF2H) – log P (XCH3)) spanned from −0.1 to +0.4 .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . This suggests that compounds like ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate could have potential applications in various areas of science in the future .

properties

IUPAC Name

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHPZTBDQIWSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate

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